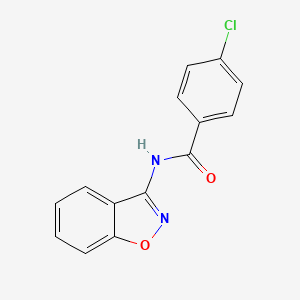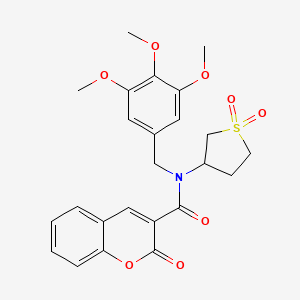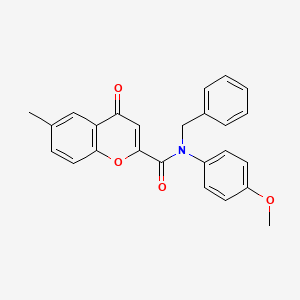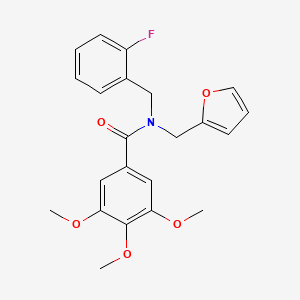![molecular formula C16H16ClN5O3 B11391783 4-amino-N-[2-({[5-(3-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11391783.png)
4-amino-N-[2-({[5-(3-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[2-({[5-(3-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide: is a complex heterocyclic compound with a diverse range of applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the condensation of appropriate building blocks. For instance, the reaction between a furan derivative and an amine can yield the key intermediate. Subsequent cyclization with an isocyanate or isothiocyanate leads to the formation of the oxadiazole ring. The chlorophenyl group can be introduced through electrophilic aromatic substitution.
Reaction Conditions:
- Furan-Amine Condensation: Typically carried out in a solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine) at elevated temperatures.
- Cyclization: Reaction with an isocyanate or isothiocyanate in the presence of a base (e.g., pyridine) under mild conditions.
- Electrophilic Aromatic Substitution: Chlorination of the furan ring using a chlorinating agent (e.g., N-chlorosuccinimide) in an inert solvent.
Industrial Production:
Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The furan moiety is susceptible to oxidation under certain conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in amidation reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.
Amidation: Amine reactants, coupling agents (e.g., EDC/HOBt), and mild conditions.
Major Products:
The compound itself is a significant product, but intermediates during synthesis are also relevant.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential anticancer, antimicrobial, or anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are related oxadiazole derivatives, the unique combination of furan, chlorophenyl, and carboxamide functionalities sets this compound apart.
For further exploration, consider related compounds like 5-(3-chlorophenyl)furan-2-carboxamide and 4-amino-1,2,5-oxadiazole-3-carboxamide .
Properties
Molecular Formula |
C16H16ClN5O3 |
|---|---|
Molecular Weight |
361.78 g/mol |
IUPAC Name |
4-amino-N-[2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN5O3/c17-11-3-1-2-10(8-11)13-5-4-12(24-13)9-19-6-7-20-16(23)14-15(18)22-25-21-14/h1-5,8,19H,6-7,9H2,(H2,18,22)(H,20,23) |
InChI Key |
KUJIJSFNKIFOOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11391703.png)
![6-(4-methylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391706.png)
![1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391711.png)


![3-ethyl-6-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391731.png)

![8-benzyl-3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11391762.png)
![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11391770.png)
![4-[4-ethyl-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11391774.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate](/img/structure/B11391775.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B11391779.png)
![Ethyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11391781.png)

